2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
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Description
2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmaceutical Reference Standards
This compound may serve as a reference standard in pharmaceutical research. Reference standards are critical for ensuring the quality and consistency of pharmaceutical products, particularly during analytical method development, validation, and stability testing .
Antihistamine Research
Structurally related compounds have been used in the development of antihistamines. Given the similarity, this compound could potentially be investigated for its efficacy in blocking histamine receptors, which could lead to new treatments for allergies .
Cartilage Homeostasis
The compound’s structure suggests potential use in studies related to cartilage homeostasis. It could be part of research aiming to develop treatments for conditions that involve cartilage degradation, such as osteoarthritis .
Antimicrobial Activity
Indole derivatives, which share structural similarities with this compound, have shown antimicrobial activity. This suggests that the compound could be researched for potential use as an antimicrobial agent .
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-21-13-7-8-14-22(21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCKEFSFHFEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide |
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